molecular formula C24H25F2N3O B132493 1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine CAS No. 154558-38-0

1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine

Cat. No. B132493
M. Wt: 409.5 g/mol
InChI Key: YEXPCMHCZYAHCM-UHFFFAOYSA-N
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Description

The compound 1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine is a chemical structure that has been investigated for its potential as a therapeutic agent in the treatment of cocaine abuse. This compound is related to a series of piperazine derivatives that have been synthesized and evaluated for their ability to bind to the dopamine transporter (DAT) and inhibit the uptake of dopamine, which is a key mechanism in the action of cocaine .

Synthesis Analysis

The synthesis of these piperazine derivatives involves the introduction of various substituents to the piperazine moiety, aiming to enhance the binding affinity to the DAT and selectivity over other transporters such as the serotonin transporter (SERT). For instance, the addition of hydroxy and methoxy groups to the benzene ring has resulted in potent and selective ligands for the DAT . The synthesis process also explores the role of the N-substituent on the affinity and selectivity for the DAT, with certain analogues demonstrating subnanomolar affinity .

Molecular Structure Analysis

The molecular structure of these compounds is critical for their biological activity. The presence of the bis(4-fluorophenyl)methoxy group is a common feature in these molecules, which is believed to contribute to their high affinity for the DAT. The introduction of oxygen-containing functionalities and the configuration of hydroxyl groups have been shown to significantly affect the potency and selectivity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these piperazine derivatives are designed to introduce specific functional groups that can enhance the interaction with the DAT. The reactions may include the formation of medium-chain carboxylic acid esters, which are intended to create oil-soluble prodrugs suitable for depot injection techniques . The stereochemistry of the compounds, particularly the configuration of hydroxyl groups, has been found to influence the selectivity for the DAT over the SERT .

Physical and Chemical Properties Analysis

The physical and chemical properties of these piperazine derivatives, such as solubility and stability, are tailored to optimize their therapeutic potential. The introduction of hydroxyl groups aims to create prodrugs that can be formulated for extended-release, which is advantageous for therapeutic applications requiring sustained drug levels . The binding affinity and selectivity for the DAT, as well as the in vitro and in vivo potency, are key chemical properties that determine the potential of these compounds as cocaine abuse therapeutic agents .

properties

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-pyridin-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F2N3O/c25-21-8-4-19(5-9-21)24(20-6-10-22(26)11-7-20)30-18-17-28-13-15-29(16-14-28)23-3-1-2-12-27-23/h1-12,24H,13-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXPCMHCZYAHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406744
Record name 1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine

CAS RN

154558-38-0
Record name 1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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